
5-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol
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Overview
Description
5-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol is a chemical compound that features a pyrrolidine ring substituted with an oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol typically involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
5-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxadiazole ring or the pyrrolidine moiety.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
5-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly as a modulator of specific biological pathways.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets. For instance, it may act as an agonist or antagonist of certain receptors, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol
- 5-(3-Propyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol
- 5-(3-Butyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol
Uniqueness
5-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to its analogs, the ethyl group may confer distinct steric and electronic properties, affecting its interactions with molecular targets and its overall efficacy in various applications .
Biological Activity
5-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol, also known as (3S,5R)-5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride (CAS: 1706806-23-6), is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies and research findings.
The molecular formula of this compound is C₈H₁₄ClN₃O₂, with a molecular weight of 219.67 g/mol. The compound features an oxadiazole ring which is known for its diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C₈H₁₄ClN₃O₂ |
Molecular Weight | 219.67 g/mol |
CAS Number | 1706806-23-6 |
Purity | 95% |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrrole derivatives, including those containing oxadiazole moieties. For instance, compounds similar to this compound have demonstrated significant activity against various bacterial strains. Research indicates that derivatives exhibit minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The compound's potential as an anticancer agent has also been investigated. A study focusing on the inhibition of HSET (KIFC1), a protein involved in cancer cell division, reported promising results with similar oxadiazole-containing compounds showing micromolar inhibition in vitro . The ability to disrupt normal mitotic processes in cancer cells suggests a pathway for therapeutic applications.
Study 1: Antimicrobial Evaluation
A recent evaluation of pyrrole derivatives included the synthesis and testing of compounds similar to this compound. The results indicated that these compounds exhibited potent antibacterial activity with MIC values significantly lower than traditional antibiotics .
Study 2: Anticancer Activity
In another study assessing the anticancer properties of oxadiazole derivatives, researchers found that certain modifications to the pyrrole structure enhanced the inhibitory effects on cancer cell proliferation. The study reported that compounds with an oxadiazole ring showed improved selectivity against cancer cells compared to normal cells .
The proposed mechanism for the biological activity of this compound involves interaction with specific biological targets such as enzymes and receptors involved in cell signaling pathways. This interaction can lead to disruption in cellular processes critical for microbial growth and cancer cell survival.
Properties
Molecular Formula |
C8H13N3O2 |
---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol |
InChI |
InChI=1S/C8H13N3O2/c1-2-7-10-8(13-11-7)6-3-5(12)4-9-6/h5-6,9,12H,2-4H2,1H3 |
InChI Key |
CWEGJDPWSAGFTA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NOC(=N1)C2CC(CN2)O |
Origin of Product |
United States |
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